4,6-Diphenylpiperidin-2-one
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Overview
Description
4,6-Diphenylpiperidin-2-one is a heterocyclic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids . The compound’s structure features two phenyl groups attached to the piperidine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenylpiperidin-2-one typically involves the reaction of acetone with benzaldehyde in the presence of anhydrous ammonium acetate. The mixture is heated in a boiling water bath at 50-55°C until the solution changes color to deep red-orange . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various piperidine derivatives.
Scientific Research Applications
4,6-Diphenylpiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with proteins involved in cell trafficking and DNA repair, as suggested by molecular docking studies .
Comparison with Similar Compounds
6,6-Diphenylpiperidin-2-one: This compound has a similar structure but differs in the position of the phenyl groups.
4,4-Disubstituted N-benzyl piperidines: These compounds exhibit different biological activities, such as inhibiting the H1N1 influenza virus.
Uniqueness: 4,6-Diphenylpiperidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4,6-diphenylpiperidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) |
InChI Key |
ACZCIZXZZZOQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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